physicochemical properties of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
physicochemical properties of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the , a key intermediate for accessing these advanced scaffolds. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles and their practical implications for research and development.
Molecular Structure and Core Identifiers
3,3-Difluorocyclobutane-1,1-dicarboxylic acid is characterized by a strained four-membered ring featuring a geminal difluoro substitution at the 3-position and two carboxylic acid groups at the 1-position. This specific arrangement imparts a unique combination of rigidity, polarity, and electrostatic potential. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the carboxylic acid protons.
Caption: Chemical structure of 3,3-difluorocyclobutane-1,1-dicarboxylic acid.
Table 1: Chemical Identity and Core Properties
| Parameter | Value | Source |
| IUPAC Name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | - |
| CAS Number | 827032-80-4 | [2] |
| Molecular Formula | C₆H₆F₂O₄ | Calculated |
| Molecular Weight | 180.11 g/mol | Calculated |
| Appearance | White solid | [2] |
Key Physicochemical Parameters
The utility of a chemical entity in drug development is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 170.2 - 171.2 °C | Experimental | [2] |
| Boiling Point | 365.0 ± 42.0 °C | Predicted | [2] |
| Density | 1.63 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 2.66 ± 0.50 | Predicted (pKa₁) | [2][3] |
| Solubility | Not Reported | See discussion below | |
| logP | Not Reported | See discussion below |
Acidity (pKa)
The predicted pKa of 2.66 is notably acidic for a carboxylic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms on the cyclobutane ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the proton. As a dicarboxylic acid, the molecule will have two distinct pKa values (pKa₁ and pKa₂). The first deprotonation (pKa₁) is expected to be significantly more acidic than that of a non-fluorinated analogue like cyclobutane-1,1-dicarboxylic acid. The second deprotonation (pKa₂) will be less favorable due to the electrostatic repulsion of removing a proton from an already negatively charged molecule. Understanding these pKa values is critical for predicting the compound's charge state at physiological pH (7.4), which in turn dictates its solubility, membrane permeability, and potential for ionic interactions with biological targets.
Solubility
While specific quantitative data is not available, the solubility profile can be inferred from the structure. The presence of two polar carboxylic acid groups suggests good solubility in polar, aqueous media, particularly at pH values above the pKa where the deprotonated and highly polar carboxylate form dominates.[4] However, the fluorinated hydrocarbon ring contributes a degree of non-polarity. It is known that for dicarboxylic acids, solubility in water tends to decrease as the carbon chain length increases.[5] Therefore, 3,3-difluorocyclobutane-1,1-dicarboxylic acid is expected to be soluble in basic aqueous solutions and polar organic solvents.
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. No experimental logP value is reported for this compound. The introduction of fluorine has a complex effect on lipophilicity. While highly electronegative, fluorine is not a strong hydrogen bond acceptor. The gem-difluoro group is often considered a "lipophilic hydrogen bond donor" bioisostere, capable of increasing lipophilicity compared to a corresponding ketone while introducing a strong dipole. This unique characteristic makes difluorocyclobutanes valuable motifs for creating compounds that are simultaneously polar and lipophilic, a desirable but often challenging profile to achieve in drug candidates.[1]
Anticipated Spectroscopic Profile
Detailed spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, the expected features can be reliably predicted.
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¹H NMR: Two primary signals are expected: a multiplet for the four methylene protons (CH₂) on the cyclobutane ring, and a broad singlet for the two equivalent acidic protons of the carboxylic acids at a significantly downfield shift (>10 ppm).
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¹³C NMR: Key signals would include the carboxyl carbons (~170-180 ppm), the quaternary carbon bearing the fluorine atoms (exhibiting a characteristic triplet due to C-F coupling), the quaternary carbon bearing the carboxyl groups, and the methylene carbons of the ring.
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¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms.
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Infrared (IR) Spectroscopy: The spectrum will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acids (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[6]
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Mass Spectrometry: The exact mass is 180.0234 g/mol . High-resolution mass spectrometry should confirm this value. Common fragmentation patterns would involve the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (COOH).
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, standardized experimental protocols are paramount. The following outlines methodologies for determining key properties.
pKa Determination via Potentiometric Titration
This method provides an accurate measure of the acid dissociation constants.
Principle: The compound is dissolved in water and titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is monitored throughout the titration, and the pKa values correspond to the pH at the half-equivalence points.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~20-50 mg of 3,3-difluorocyclobutane-1,1-dicarboxylic acid and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
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Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
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Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin adding the standardized NaOH solution in small, precise increments using a burette.
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The two inflection points indicate the equivalence points for the two carboxylic acid protons. The pH at the halfway point to the first equivalence point is pKa₁, and the pH at the point halfway between the first and second equivalence points is pKa₂.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination via Shake-Flask Method (OECD 105)
Principle: An excess amount of the solid is equilibrated with a solvent (e.g., water, buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Add an excess amount of the solid to a flask containing the test solvent (e.g., pH 7.4 phosphate buffer).
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Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant, and filter or centrifuge it to remove any suspended particles.
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Significance and Application in Drug Development
The make it a precursor to scaffolds with high potential in drug discovery.
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Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This can block metabolic pathways that would otherwise deactivate a drug candidate.
-
Conformational Rigidity: The cyclobutane ring is a strained, rigid structure. Incorporating this motif into a larger molecule reduces its conformational flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1]
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Modulation of ADME Properties: As discussed, the properties of acidity, solubility, and lipophilicity are fundamental to a drug's ADME profile. The ability to fine-tune these parameters through the use of fluorinated building blocks is a powerful tool for medicinal chemists.
Caption: Interplay of physicochemical properties and key ADME/T attributes.
Conclusion
3,3-Difluorocyclobutane-1,1-dicarboxylic acid is more than a simple chemical intermediate; it is an enabling tool for accessing novel chemical space. Its key physicochemical properties—notably its high acidity, conformational rigidity, and the unique electronic signature of the gem-difluoro group—provide a robust platform for designing next-generation therapeutics with improved metabolic stability and tailored ADME profiles. This guide serves as a foundational resource for scientists looking to leverage the strategic advantages of this and related fluorinated scaffolds in their research endeavors.
References
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A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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107496-54-8| Chemical Name : 3,3-Difluorocyclobutanecarboxylic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (2025, July 10). ACS Publications. Retrieved January 20, 2026, from [Link]
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